N-[4-(1H-pyrrol-1-yl)benzyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining pyrrole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine, to yield the oxadiazole ring. The final step involves the amidation of the oxadiazole derivative with 4-(1H-pyrrol-1-yl)benzylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of GATA family proteins, which play a role in cell differentiation and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives
Uniqueness
Compared to similar compounds, 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of pyrrole and oxadiazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H19N5O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-(4-pyrrol-1-ylphenyl)-N-[(4-pyrrol-1-ylphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C24H19N5O2/c30-23(25-17-18-5-9-20(10-6-18)28-13-1-2-14-28)24-26-22(27-31-24)19-7-11-21(12-8-19)29-15-3-4-16-29/h1-16H,17H2,(H,25,30) |
InChI Key |
WPONBYAKJWCWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)N5C=CC=C5 |
Origin of Product |
United States |
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